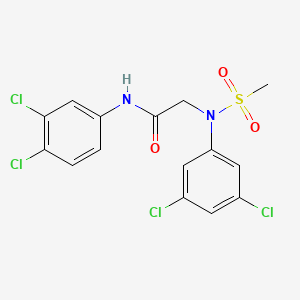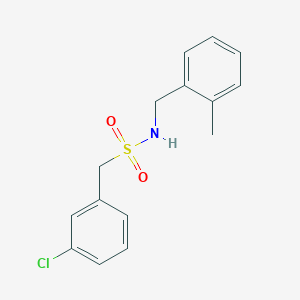![molecular formula C17H24N4O2 B4776145 N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4776145.png)
N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide
Vue d'ensemble
Description
N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide, also known as MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MB is a benzimidazole derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling. Additionally, N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, neuroprotection, and antimicrobial activity. N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide is also relatively easy to synthesize and has low toxicity. However, N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has some limitations, including its poor bioavailability and limited pharmacokinetic data.
Orientations Futures
There are several future directions for research on N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide, including the development of more potent and selective analogs, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, more studies are needed to determine the pharmacokinetic properties of N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide and its potential toxicity in vivo.
Applications De Recherche Scientifique
N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative diseases, N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]butanamide has been shown to have antimicrobial activity against various pathogens, including bacteria and viruses.
Propriétés
IUPAC Name |
N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-3-4-17(22)18-13-5-6-15-14(11-13)19-16(20(15)2)12-21-7-9-23-10-8-21/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQORHXRYMKANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-Methyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4776062.png)
![1-[3-(4-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4776078.png)
![N-{2-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4776087.png)
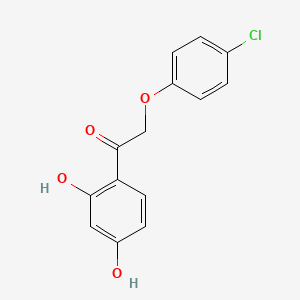
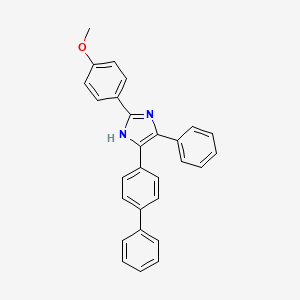

![1-[(4-methyl-1-piperidinyl)acetyl]indoline](/img/structure/B4776120.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4776128.png)
![N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B4776132.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4776151.png)
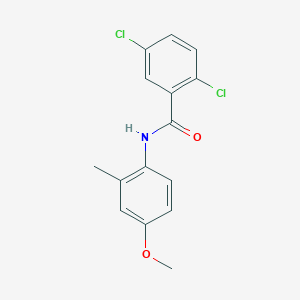
![2-(2-bromo-4,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4776157.png)
